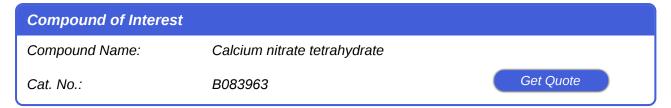


# Calcium nitrate tetrahydrate crystal structure analysis

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An In-depth Technical Guide to the Crystal Structure of Calcium Nitrate Tetrahydrate

This guide provides a comprehensive analysis of the crystal structure of **calcium nitrate tetrahydrate**, Ca(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O, tailored for researchers, scientists, and professionals in drug development. It covers crystallographic data, experimental methodologies, and visual representations of the structural arrangement and analytical workflow.

## **Crystal Structure and Properties**

**Calcium nitrate tetrahydrate** is a colorless, hygroscopic solid that crystallizes in the monoclinic system. The structure is characterized by the presence of Ca<sub>2</sub>(H<sub>2</sub>O)<sub>8</sub>(NO<sub>3</sub>)<sub>4</sub> dimers, which are interconnected through a network of hydrogen bonds.

## **Crystallographic Data**

The crystallographic parameters for **calcium nitrate tetrahydrate** have been determined by X-ray diffraction. The unit cell dimensions and other key data are summarized in the table below.



Parameter	Value	Unit
Crystal System	Monoclinic	-
Space Group	P21/n	-
a	11.168	Å
b	8.534	Å
С	7.278	Å
β	99.62	o
Volume	684.0	ų
Z	4	-
Density (calculated)	1.896	g/cm <sup>3</sup>

## **Atomic Coordinates**

The following table lists the fractional atomic coordinates for the asymmetric unit of **calcium nitrate tetrahydrate**.



Atom	х	У	Z
Ca	0.2234	0.0487	0.2845
O(1)	0.388	0.188	0.246
O(2)	0.058	0.188	0.227
O(3)	0.223	0.188	0.548
O(4)	0.223	-0.103	0.021
N(1)	0.449	0.438	0.267
O(11)	0.388	0.530	0.200
O(12)	0.449	0.438	0.420
O(13)	0.510	0.346	0.200
N(2)	0.000	0.438	0.248
O(21)	0.062	0.530	0.181
O(22)	0.000	0.438	0.401
O(23)	-0.062	0.346	0.181

## **Selected Bond Lengths and Angles**

The coordination geometry around the calcium ion and the internal geometry of the nitrate and water molecules are defined by the following bond lengths and angles.



Bond	Length (Å)	Angle	Value (°)
Ca-O(1)	2.45	O(1)-Ca-O(2)	88.5
Ca-O(2)	2.46	O(1)-Ca-O(3)	89.2
Ca-O(3)	2.43	O(2)-Ca-O(4)	91.3
Ca-O(4)	2.48	N(1)-O(11)	1.25
Ca-O(11)	2.55	O(11)-N(1)-O(12)	120.1
Ca-O(21)	2.54	O(11)-N(1)-O(13)	119.8
N-O (avg)	1.25	O(12)-N(1)-O(13)	120.1

## **Hydrogen Bonding**

Hydrogen bonds play a crucial role in stabilizing the crystal structure. The water molecules act as hydrogen bond donors, while the oxygen atoms of the nitrate groups and other water molecules act as acceptors.

Donor- H···Acceptor	D-H (Å)	H…A (Å)	D···A (Å)	D-H···A (°)
O(1)-H···O(12)	0.96	1.82	2.78	175
O(2)-H···O(13)	0.95	1.85	2.80	176
O(3)-H···O(22)	0.96	1.80	2.76	178
O(4)-H···O(23)	0.95	1.83	2.78	174

## **Experimental Protocols**

The determination of the crystal structure of **calcium nitrate tetrahydrate** is typically achieved through single-crystal X-ray diffraction.

## **Crystal Growth**



Single crystals of **calcium nitrate tetrahydrate** can be grown by slow evaporation of a saturated aqueous solution at room temperature. High-purity calcium nitrate is dissolved in deionized water, and the solution is filtered to remove any insoluble impurities. The crystallizing dish is then covered with a perforated film to allow for slow evaporation over several days.

#### **Data Collection**

A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda$  = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, typically 293 K, during data collection. A series of diffraction images are collected as the crystal is rotated through a range of angles.

#### **Structure Solution and Refinement**

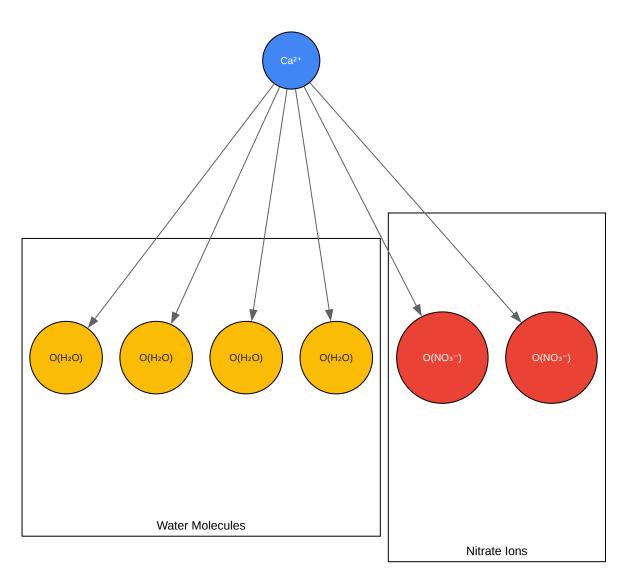
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

## **Visualizations**

### **Coordination Environment of Calcium**

The following diagram illustrates the coordination environment of the calcium ion in **calcium nitrate tetrahydrate**.





Coordination of Calcium Ion

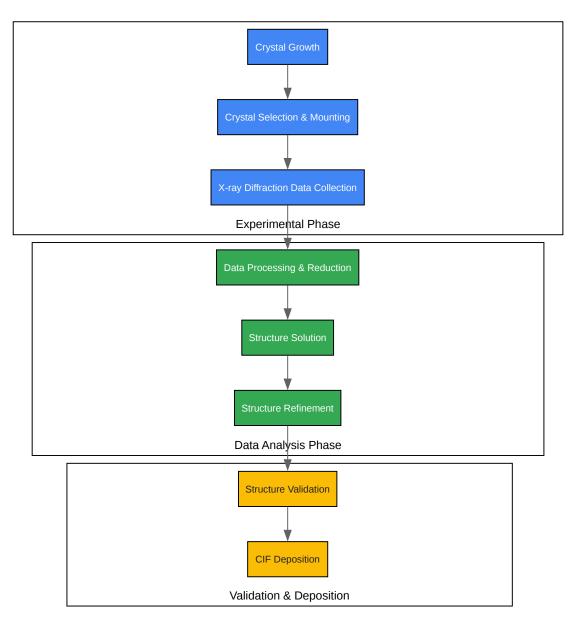
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Caption: Coordination sphere of the  $Ca^{2+}$  ion.



## **Experimental Workflow for Crystal Structure Determination**

The logical flow of an experiment to determine the crystal structure is depicted below.



Crystal Structure Determination Workflow

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Caption: Experimental workflow for structure determination.

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